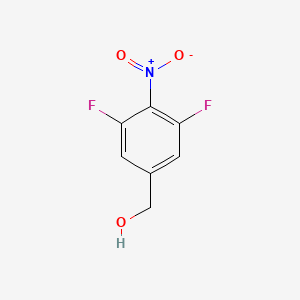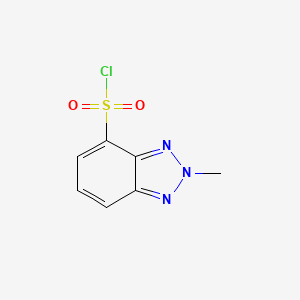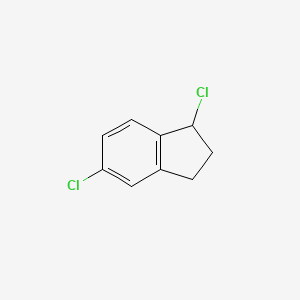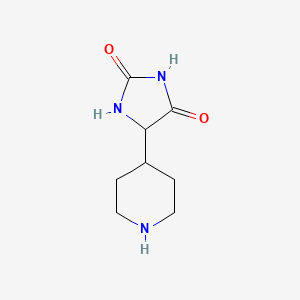
2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Overview
Description
“2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a chemical compound. It is derived from pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . Pyrazole is one of several isomeric derivatives that contain two methyl substituents .
Molecular Structure Analysis
The molecular formula of “2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is C10H10ClN3 . The InChI code is 1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3 .Scientific Research Applications
Radiotracer Development
2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives have been synthesized and evaluated for potential use as radiotracers in positron emission tomography (PET). These derivatives demonstrate high in vitro affinity and selectivity for peripheral benzodiazepine receptors, suggesting their utility in imaging and studying neurodegenerative disorders. The studies showed promising results in biodistribution and inhibition by established PBR drugs in rats, highlighting their potential in the field of radiotracer development for neurological research (Fookes et al., 2008).
DNA Interaction and Anti-Inflammatory Activity
Derivatives of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, specifically Schiff bases and their palladium (II) complexes, have been investigated for their DNA-binding properties and anti-inflammatory activities. These compounds have shown significant interaction with DNA, suggesting their potential in drug design and molecular biology studies. Additionally, their anti-inflammatory activities have been demonstrated in animal models, providing a basis for further exploration in pharmacological applications (Bhuvaneswari et al., 2020).
Antiexudative Properties
A new pyrazolo[C]pyridine derivative has shown notable antiexudative effects in experimental peritonitis models, suggesting its potential therapeutic applications in conditions involving inflammation and exudation. While it did not exhibit analgesic properties, its dose-dependent antiexudative effects highlight its significance in preclinical research for anti-inflammatory therapies (Kudryashov et al., 2020).
properties
IUPAC Name |
2-chloro-5-(3,5-dimethylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-5-8(2)14(13-7)9-3-4-10(11)12-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJSYJLCCJUUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220960 | |
| Record name | Pyridine, 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
CAS RN |
1354952-72-9 | |
| Record name | Pyridine, 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




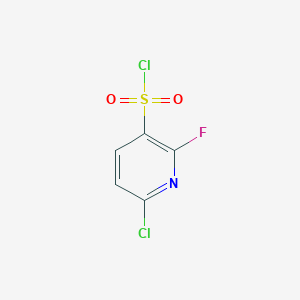
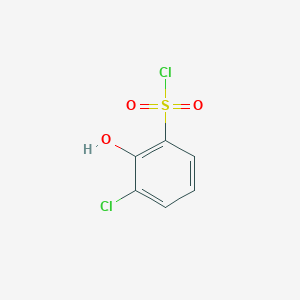
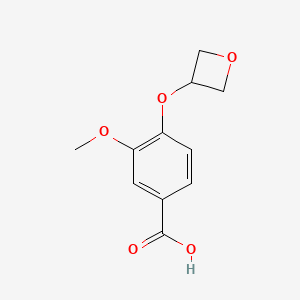
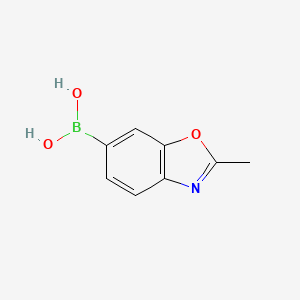
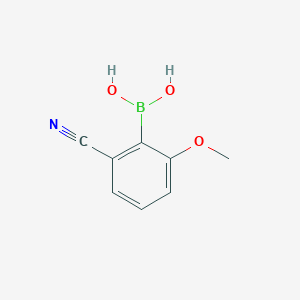
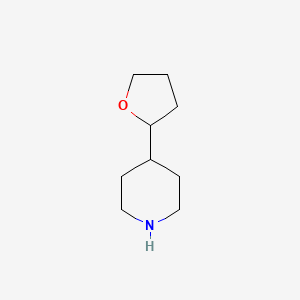

![1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1425972.png)
